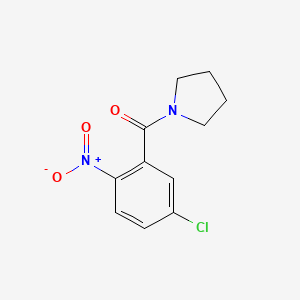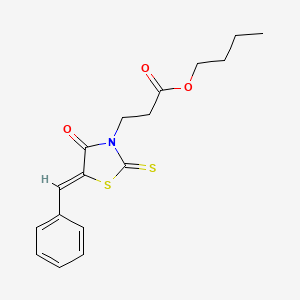![molecular formula C12H11F3O3 B2974099 2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1883717-26-7](/img/structure/B2974099.png)
2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the activity of certain ion channels and receptors in the nervous system, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to exert anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. Additionally, this compound has been reported to have low toxicity and good bioavailability, which further supports its potential as a drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has low toxicity and good solubility, which makes it easy to handle and administer. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid. One area of research is to further elucidate the mechanism of action of this compound, which may provide insights into its potential applications in various diseases. Additionally, research could focus on optimizing the synthesis method of this compound to reduce its cost and increase its yield. Finally, further studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its high purity, stability, and low toxicity make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its synthesis method to maximize its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid involves the reaction of 2-(2,2,2-Trifluoroethoxy)benzaldehyde with ethyl diazoacetate in the presence of a copper catalyst. The resulting product is then hydrolyzed to obtain the final compound. This method has been reported to yield high purity and high yield of the compound.
Scientific Research Applications
2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)6-18-10-4-2-1-3-7(10)8-5-9(8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQGMXULXTREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)
![5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2974019.png)
![methyl 2-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2974020.png)

![2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2974023.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide](/img/structure/B2974028.png)
![2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2974029.png)
![3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2974030.png)
![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride](/img/structure/B2974034.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2974036.png)
![(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide](/img/structure/B2974037.png)